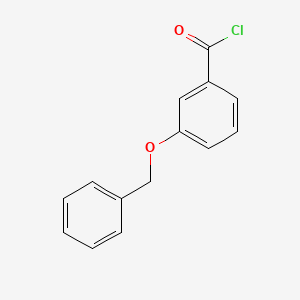

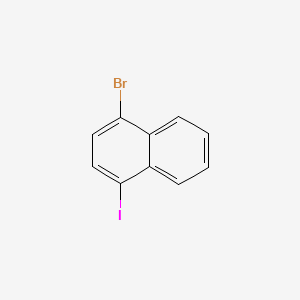

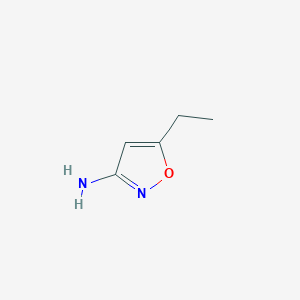

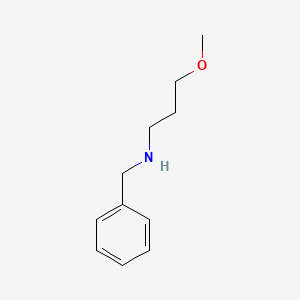

![molecular formula C9H9NOS B1276173 2-(苯并[d]噻唑-2-基)乙醇 CAS No. 46055-91-8](/img/structure/B1276173.png)

2-(苯并[d]噻唑-2-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Benzo[d]thiazol-2-yl)ethanol is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are organic compounds that have been found to have various biological activities . The thiazole ring is part of the structure of vitamin B (thiamine) and is used in the preparation of various chemical compounds .

Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Aryl thiazoles have been prepared and evaluated for their anticancer actions .Molecular Structure Analysis

The structure of the title compound consists of a central thiophene ring and two terminal thiazole rings . The two S atoms of the thiazole rings are trans to the thiophene S atom sulfur . The thiazole rings are approximately coplanar with the thiophene ring .Chemical Reactions Analysis

Thiazoles have been found to have potent biological applications, described by Hantzsch and Weber for the first time in 1887 . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Antioxidant, Analgesic, and Anti-inflammatory Applications

Thiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)ethanol, have been found to act as antioxidant, analgesic, and anti-inflammatory agents . These compounds have been developed with the aim of reducing side effects and improving efficacy .

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown significant antimicrobial and antifungal activities . They have been used in the development of new compounds to combat various microbial and fungal infections .

Antiviral Applications

Thiazole derivatives have also been used in the development of antiviral drugs . These compounds have been designed to inhibit the replication of various viruses .

Diuretic and Anticonvulsant Applications

Thiazole derivatives have been used in the development of diuretic and anticonvulsant drugs . These compounds have been designed to help manage conditions such as epilepsy and fluid retention .

Neuroprotective Applications

Thiazole derivatives have shown neuroprotective effects . They have been used in the development of drugs to protect the nervous system from damage or degeneration .

Antitumor or Cytotoxic Applications

2-(Benzo[d]thiazol-2-yl)ethanol derivatives have been used in the development of antitumor or cytotoxic drugs . These compounds have shown high cytotoxicity against various cancer cell lines .

Optoelectronics and Analytical Tools

2-(Benzo[d]thiazol-2-yl)ethanol is one of the key materials for making naphthalene . Understanding the mechanism of solvent effects can help develop new products in optoelectronics and analytical tools .

Quorum Sensing Inhibitors

Novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . 2-(Benzo[d]thiazol-2-yl)ethanol derivatives have been designed, synthesized and evaluated to find novel quorum sensing inhibitors .

未来方向

Thiazole derivatives have been the focus of much research due to their wide range of biological activities . Future research may focus on the development of new thiazole-based drugs, with a particular focus on their potential use in cancer therapy . The development of new synthetic pathways for the preparation of thiazole derivatives is also a promising area of research .

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMUYWUZEQHQLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407082 |

Source

|

| Record name | 2-(1,3-Benzothiazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-yl)ethanol | |

CAS RN |

46055-91-8 |

Source

|

| Record name | 2-(1,3-Benzothiazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。